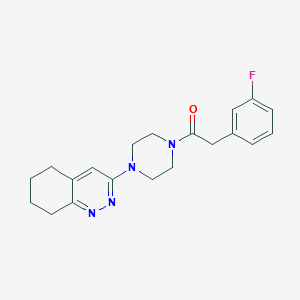
2-(3-Fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(3-Fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, which can provide insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves electrochemical methods, as seen in the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and conditions that favor the formation of the desired fluorophenyl and tetrahydrocinnolinyl substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography . These studies reveal that compounds with piperazine rings can crystallize in monoclinic space groups and exhibit intermolecular interactions like hydrogen bonding and π-stacking, which are crucial for the stability of the crystal lattice. These findings suggest that this compound may also form a stable crystalline structure with similar intermolecular interactions.
Chemical Reactions Analysis
The electrochemical synthesis of related compounds indicates that p-quinone imine intermediates can participate in Michael addition reactions with nucleophiles . This reactivity could be relevant for the compound of interest, as the presence of the piperazine ring and the ketone group may allow for similar types of chemical transformations, potentially leading to a variety of derivatives.
Physical and Chemical Properties Analysis
The physical properties such as thermal stability of related compounds have been assessed using techniques like TG-DTA and DSC . These studies provide a baseline for understanding how structural changes, such as the introduction of a fluorophenyl group, might influence the thermal behavior of this compound. The chemical properties, including reactivity and stability, can be inferred from the electrochemical behavior and the types of intermolecular interactions observed in crystallographic studies .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have synthesized and characterized various derivatives of compounds containing piperazine or morpholine moieties, including 2-(3-Fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone. These compounds have been developed using efficient and novel synthesis methods, highlighting their structural and chemical properties through techniques like X-ray crystallography and spectroscopic analysis (Bhat et al., 2018), (Zhang et al., 2011).
Pharmacological Evaluation
The synthesized compounds, including those with fluorophenyl and piperazine structures, have been evaluated for their potential pharmacological activities. Studies have shown promising antimicrobial, antifungal, and cytotoxic activities, which are crucial for developing new therapeutic agents. For example, certain derivatives have demonstrated significant activity against various bacterial and fungal strains, as well as cancer cell lines, indicating their potential in treating infectious diseases and cancer (Gan et al., 2010), (Yurttaş et al., 2014).
Anticonvulsant and Antipsychotic Potential
Further research has explored the anticonvulsant and antipsychotic potential of these compounds. Certain derivatives have shown significant effects in preclinical models of epilepsy and psychosis, suggesting their potential application in the treatment of neurological and psychiatric disorders (Ahuja & Siddiqui, 2014), (Raviña et al., 1999).
Propiedades
IUPAC Name |
2-(3-fluorophenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O/c21-17-6-3-4-15(12-17)13-20(26)25-10-8-24(9-11-25)19-14-16-5-1-2-7-18(16)22-23-19/h3-4,6,12,14H,1-2,5,7-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYFRPLNOIBSSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

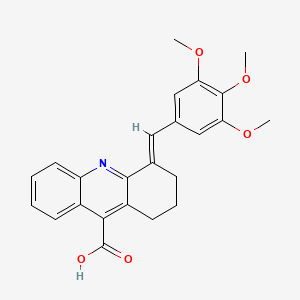
![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2515852.png)
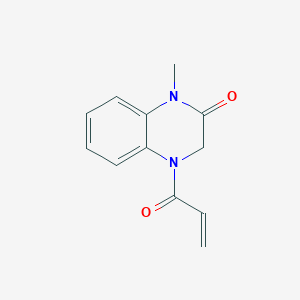
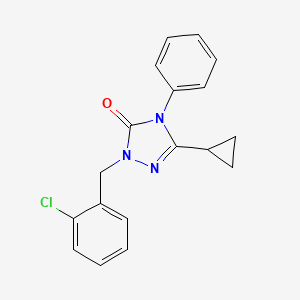
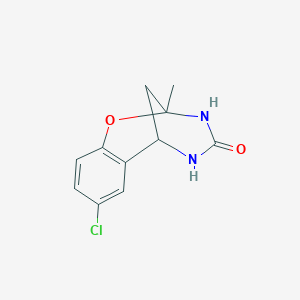

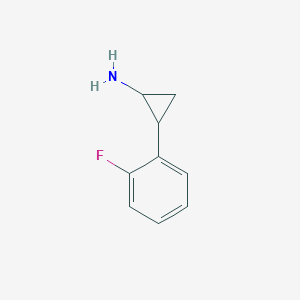
![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2515862.png)
![6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2515863.png)
![ethyl 2-((1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)-2-oxoacetate](/img/structure/B2515864.png)
![1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2515865.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2515867.png)

![8-Bromo-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2515873.png)